
Kobe0065
Vue d'ensemble
Description
Kobe0065 est un inhibiteur nouveau et efficace de l'interaction entre les protéines Ras et Raf. Il est connu pour sa capacité à inhiber de manière compétitive la liaison de H-Ras·GTP à c-Raf-1 RBD avec une valeur de Ki de 46±13 μM . Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la pharmacologie moléculaire.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Kobe0065 implique plusieurs étapes, commençant par la préparation de la structure de base. Le composé est synthétisé par une série de réactions chimiques, notamment la nitration, la chloration et la formation d'hydrazinecarbothioamide . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des contrôles de température spécifiques pour assurer l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela comprend le contrôle précis de la température, du pH et des temps de réaction. Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté requis pour les applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions
Kobe0065 subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction: Le composé peut être réduit pour modifier ses groupes fonctionnels.
Substitution: This compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés nitro, tandis que la réduction peut produire des dérivés amine .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Recherche sur le cancer: this compound a montré une activité antiproliférative contre les cellules cancéreuses portant des oncogènes ras activés.
Pharmacologie moléculaire: Le composé est utilisé pour étudier les mécanismes moléculaires des interactions Ras-Raf et leur rôle dans les voies de signalisation cellulaire.
Développement de médicaments: This compound sert de composé de tête pour développer de nouveaux inhibiteurs ciblant les interactions Ras-Raf, qui sont cruciales dans divers cancers.
Mécanisme d'action
This compound exerce ses effets en se liant à Ras-GTP, bloquant son interaction avec la kinase Raf. Cette inhibition perturbe les voies de signalisation en aval, y compris la voie MAPK/ERK, qui est essentielle pour la prolifération et la survie cellulaires . Le composé induit également l'apoptose dans les cellules cancéreuses en inhibant la phosphorylation des kinases en aval MEK et ERK .
Applications De Recherche Scientifique
Cancer Research
Kobe0065 has shown significant antiproliferative effects against various cancer cell lines harboring activated Ras oncogenes. Notably, it has been effective against cells with KRAS mutations, which are common in many cancers, including pancreatic and colorectal cancers. The compound's ability to inhibit the Ras-Raf interaction positions it as a promising candidate for further development in cancer therapies.
Molecular Pharmacology
In molecular pharmacology studies, this compound serves as a tool for investigating the mechanisms underlying Ras signaling. Its ability to selectively inhibit Ras-Raf interactions allows researchers to dissect the roles of these proteins in cellular processes such as proliferation, differentiation, and apoptosis.
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound across different experimental settings:
- In Vitro Studies : In NIH 3T3 cells expressing H-Ras(G12V), this compound demonstrated an IC50 value around 20 μM, effectively inhibiting cell growth and inducing apoptosis. The compound's action was associated with down-regulation of key signaling molecules like MEK and ERK .
- In Vivo Studies : In xenograft models using human colon carcinoma SW480 cells with K-Ras(G12V) mutations, this compound exhibited notable antitumor activity when administered orally at doses up to 160 mg/kg. The treated tumors showed reduced ERK activation and increased apoptotic cell populations .
Comparative Analysis of Efficacy
The following table summarizes key findings related to the efficacy of this compound compared to other known inhibitors:
Compound | Targeted Interaction | IC50 (μM) | Effect on Apoptosis | Tumor Model |
---|---|---|---|---|
This compound | H-Ras·GTP - c-Raf-1 RBD | 20 | Yes | SW480 (K-Ras G12V) |
Sorafenib | Raf Kinases | 2.1 | Yes | Various |
DCAI | KRAS | 54 | Yes | Capan-2 |
Mécanisme D'action
Kobe0065 exerts its effects by binding to Ras-GTP, blocking its interaction with Raf kinase. This inhibition disrupts downstream signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and survival . The compound also induces apoptosis in cancer cells by inhibiting the phosphorylation of downstream kinases MEK and ERK .
Comparaison Avec Des Composés Similaires
Composés similaires
Kobe2602: Un autre inhibiteur puissant de l'interaction Ras-Raf avec des propriétés de liaison similaires.
Deltarasin: Un inhibiteur de Ras qui cible l'interaction entre Ras et ses effecteurs.
Acide farnésylthiosalicylique (FTS): Inhibe Ras en empêchant sa localisation correcte à la membrane cellulaire.
Unicité de Kobe0065
This compound est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de l'interaction Ras-Raf. Il présente une large spécificité de liaison envers diverses petites GTPases de la famille Ras, ce qui le rend plus efficace au niveau cellulaire par rapport à d'autres inhibiteurs .
Activité Biologique
Kobe0065 is a small-molecule inhibitor specifically targeting the Ras signaling pathway, which plays a critical role in various cancers due to its frequent mutation and activation. This compound has shown considerable promise in both in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against Ras-driven tumors.
This compound operates primarily by inhibiting the interaction between H-Ras and c-Raf-1, a crucial step in the Ras signaling cascade. The compound has a Ki value of 46 μM for the binding of H-Ras.GTP to c-Raf-1, indicating its effectiveness in disrupting this interaction. The inhibitory effects extend to other oncogenic Ras variants, including K-Ras and N-Ras, making it versatile across different cancer types .
Key Findings:
- Inhibition of Binding : this compound effectively inhibits the binding of H-RasG12V to c-Raf-1 with an IC50 value of approximately 10 μM in NIH 3T3 cells .
- Downstream Effects : At a concentration of 20 μM, it suppresses the phosphorylation of downstream kinases such as MEK and ERK, which are critical for cell proliferation and survival .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells harboring Ras oncogenes, contributing to its anti-cancer effects .
In Vitro Studies
This compound has been tested across various cancer cell lines, demonstrating significant anti-proliferative effects. Notably:
Cell Line | Oncogene | IC50 (μM) |
---|---|---|
NIH 3T3 | H-RasG12V | 0.5 |
PANC-1 | K-RasG12V | 20 |
HT1080 | N-RasQ61L | 20 |
HCT116 | H-RasG13D | 20 |
Capan-2 | K-Ras | 54 |
In these studies, this compound exhibited potent inhibition of colony formation and cell growth, particularly in cells with activated Ras mutations .
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models. In xenograft models using SW480 colon carcinoma cells (carrying K-Ras mutations), administration of this compound resulted in:
- Tumor Growth Inhibition : A dose-dependent reduction in tumor growth was observed, with approximately 40-50% inhibition at a dose of 80 mg/kg and more pronounced effects at 160 mg/kg .
- Body Weight Monitoring : During treatment, no significant body weight loss was reported in mice, indicating a favorable safety profile .
Comparative Studies
In comparative analyses with other Ras inhibitors like DCAI, this compound showed similar potency against pancreatic cancer cell lines except for specific cases like Capan-2 where DCAI was more effective. The growth inhibition profiles suggest that while both compounds target Ras signaling, their mechanisms may differ slightly .
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVAYBCXSURMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436133-68-5 | |
Record name | 436133-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Kobe0065 a promising target for cancer therapy?
A: this compound targets Ras proteins, specifically the GTP-bound active form (Ras•GTP) []. Mutations in Ras genes are frequently observed in various human cancers, contributing to uncontrolled cell growth and tumor development. [] Therefore, inhibiting Ras activity is a promising strategy for anticancer drug development.
Q2: How does this compound interact with Ras proteins and what are the downstream effects?
A: this compound binds to a specific pocket on the surface of Ras•GTP, which is distinct from the binding sites of other known Ras inhibitors []. This interaction prevents Ras•GTP from binding to its downstream effectors, such as Raf kinases, PI3Ks, and RalGEFs []. As a result, this compound inhibits the activation of signaling pathways downstream of Ras, ultimately leading to the inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells [].
Q3: Has the binding of this compound to Ras been structurally characterized?
A: Yes, NMR structural analysis of this compound in complex with H-Ras•GTPT35S confirmed its insertion into the targeted surface pocket of the Ras protein []. This structural information provides a molecular basis for this compound’s inhibitory activity against Ras-mediated signaling.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A: While detailed SAR studies are not extensively described in the provided literature, the development of an analog, Kobe2602, suggests modifications to the this compound scaffold are possible []. Further research exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable.
Q5: What in vitro and in vivo studies have been conducted on this compound?
A: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including those harboring mutations in H-ras, K-ras, and N-ras genes []. Moreover, this compound exhibited antitumor activity in a xenograft model using human colon carcinoma SW480 cells carrying the K-rasG12V gene []. Oral administration of the compound effectively reduced tumor growth in this model [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.